molecular formula C11H15N3O2 B1474238 4-(3-aminopiperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1699241-56-9

4-(3-aminopiperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No. B1474238
CAS RN: 1699241-56-9
M. Wt: 221.26 g/mol
InChI Key: HKGPIODDBONBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-aminopiperidine-1-carbonyl)pyridin-2(1H)-one, also known as 4-APCPO, is a heterocyclic compound that has been studied extensively in the fields of synthetic organic chemistry, medicinal chemistry and biochemistry. It is a highly versatile compound with a wide range of applications in various scientific and industrial processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Labeling : The compound 3-Amino-4-(1,1-difluoro-propyl)-6-(4-methanesulfonyl-piperidin-1-yl)-thieno[2,3-b]pyridine-2-carboxylic acid amide, a structurally similar entity, demonstrates the versatility in chemical synthesis, including labeling with carbon-14 and deuterium for research purposes (Latli et al., 2016).
  • Ring Transformation Synthesis : The efficient synthesis of multifunctionalized pyridine derivatives through tandem reactions initiated by [5+1] cycloaddition showcases a method to produce compounds with similar backbones, highlighting the synthetic accessibility of these heterocyclic compounds (Lei et al., 2013).

Biological Activity and Applications

  • Biological Activity Building Blocks : The synthesis of orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine as a versatile building block for the synthesis of 4-substituted 3-aminopiperidines underlines the potential of these compounds for biological activity, providing a foundation for further pharmaceutical research (Schramm et al., 2009).

Crystal Structure and Material Science

  • Crystal Engineering and Supramolecular Structures : The study on crystalline adducts of substituted salicylic acids with 4-aminopyridine, including hydrates and solvates, explores the supramolecular synthons and crystal engineering aspects. This research demonstrates the relevance of pyridine derivatives in designing new material structures with potential applications in various fields, including pharmaceuticals and materials science (Montis & Hursthouse, 2012).

Mechanistic Insight and Synthetic Application

  • Synthetic Mechanisms and Applications : The development of tandem reactions for synthesizing multifunctionalized pyridine derivatives provides mechanistic insights and broadens the synthetic applications of these compounds in medicinal chemistry. This research highlights the synthetic versatility and applicability of pyridine derivatives in creating complex molecular structures with potential therapeutic uses (Lei et al., 2013).

properties

IUPAC Name

4-(3-aminopiperidine-1-carbonyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-9-2-1-5-14(7-9)11(16)8-3-4-13-10(15)6-8/h3-4,6,9H,1-2,5,7,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGPIODDBONBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=O)NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-aminopiperidine-1-carbonyl)pyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-aminopiperidine-1-carbonyl)pyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
4-(3-aminopiperidine-1-carbonyl)pyridin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(3-aminopiperidine-1-carbonyl)pyridin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
4-(3-aminopiperidine-1-carbonyl)pyridin-2(1H)-one
Reactant of Route 5
4-(3-aminopiperidine-1-carbonyl)pyridin-2(1H)-one
Reactant of Route 6
4-(3-aminopiperidine-1-carbonyl)pyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.